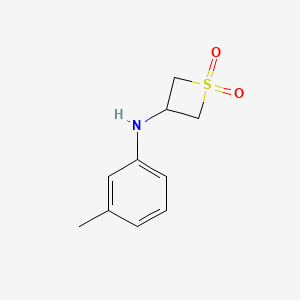![molecular formula C10H19N B15225702 N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(spiro[34]octan-2-yl)methanamine is a spirocyclic amine compound characterized by a unique spiro[34]octane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methylamine group. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining product quality. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques to achieve high throughput and minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Applications De Recherche Scientifique
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.4]octan-2-ylmethanamine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
Spirocyclic oxindoles: These compounds share the spirocyclic structure but differ in their core scaffold, leading to different applications and properties.
Uniqueness
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine is unique due to its specific spirocyclic structure combined with the N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
N-methyl-1-spiro[3.4]octan-2-ylmethanamine |
InChI |
InChI=1S/C10H19N/c1-11-8-9-6-10(7-9)4-2-3-5-10/h9,11H,2-8H2,1H3 |
Clé InChI |
TWVFYOFZSGWVDZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CC2(C1)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
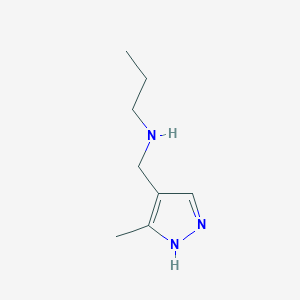
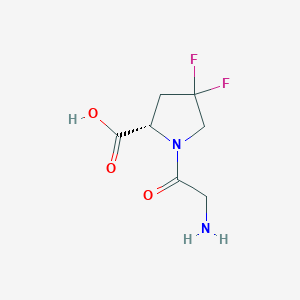
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
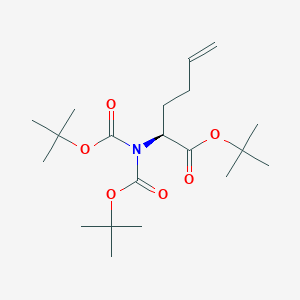
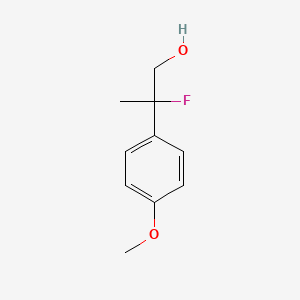
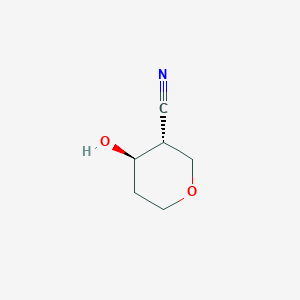
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)

![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
